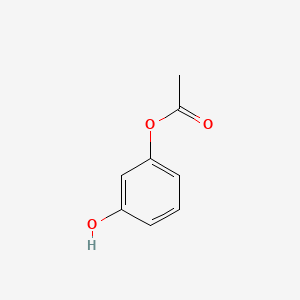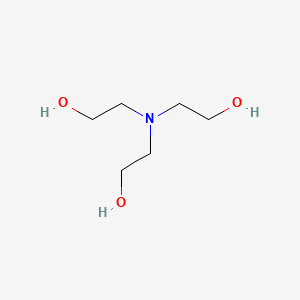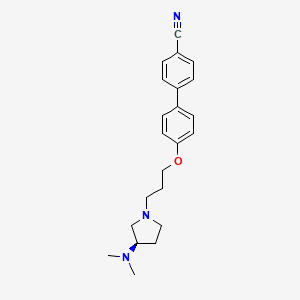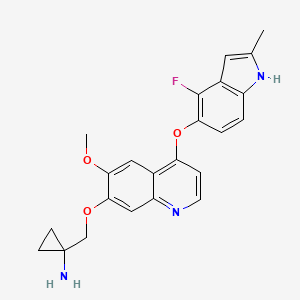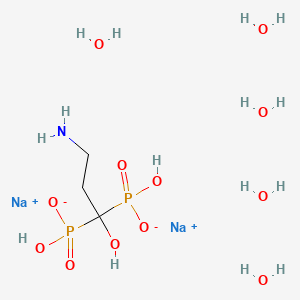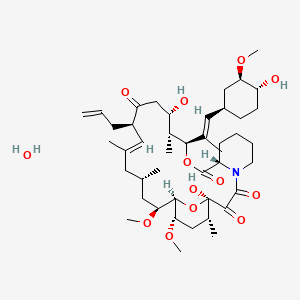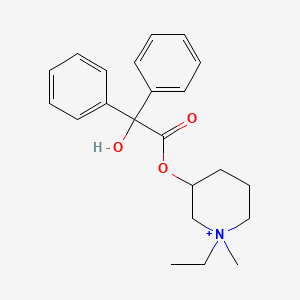
Pipenzolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipenzolate is a quaternary ammonium antimuscarinic drug that is used for the treatment of gastrointestinal disorders such as peptic ulcers, irritable bowel syndrome, and gastric hypersecretion. The drug acts by blocking the muscarinic receptors present in the smooth muscles of the gastrointestinal tract, thereby reducing the motility and secretions.
Wissenschaftliche Forschungsanwendungen
Analytical Methods Development
Pipenzolate, a compound with various applications in pharmacology, has been the focus of research in developing analytical methods for its quantification and analysis. Hadad (2008) established a liquid chromatographic method for quantifying pipenzolate bromide and its hydrolysis products, indicating the method's utility in analyzing the stability and degradation of pipenzolate (Hadad, 2008).
Comparative Pharmacological Studies
In the realm of comparative pharmacology, pipenzolate has been compared to other similar drugs for its effects. For instance, Garner, Collins, and Robson (1967) investigated pipenzolate in the context of its efficacy compared to other anticholinergic drugs, providing insights into its relative pharmacological properties (Garner, Collins, & Robson, 1967).
Veterinary Medicine Applications
In veterinary medicine, Burgener, Fischer, Adams, Schabel, and Plume (1976) explored the use of pipenzolate bromide in cholangiography procedures for dogs. This study highlights the application of pipenzolate in diagnostic imaging techniques in veterinary medicine (Burgener et al., 1976).
Synthesis and Pharmacological Properties
Research by Vardanyan (2018) on the synthesis and pharmacological properties of derivatives of 3-substituted and 1,3-disubstituted piperidines, including pipenzolate, sheds light on the broader chemical family to which pipenzolate belongs and its pharmacological potential (Vardanyan, 2018).
Green Analytical Chemistry
Elzanfaly, Hegazy, Saad, Salem, and Abd El Fattah (2015) conducted research on developing greener analytical methods for pharmaceuticals, including pipenzolate. This highlights the environmental considerations in the analysis of drugs like pipenzolate (Elzanfaly, Hegazy, Saad, Salem, & Abd El Fattah, 2015).
Eigenschaften
CAS-Nummer |
13473-38-6 |
|---|---|
Produktname |
Pipenzolate |
Molekularformel |
C22H28NO3+ |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1 |
InChI-Schlüssel |
WPUKUEMZZRVAKZ-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Kanonische SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Andere CAS-Nummern |
13473-38-6 |
Verwandte CAS-Nummern |
125-51-9 (bromide) |
Synonyme |
1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate AN 1111 Ila-Med pipenzolate pipenzolate bromide Piptal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



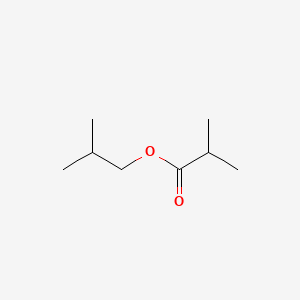
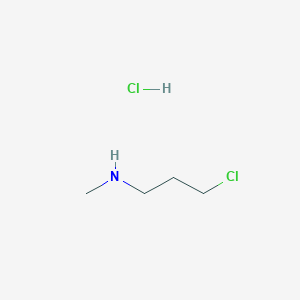
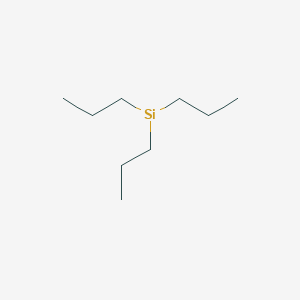
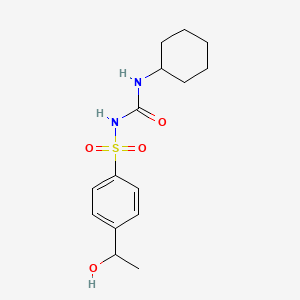
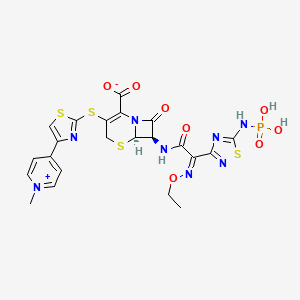
![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)
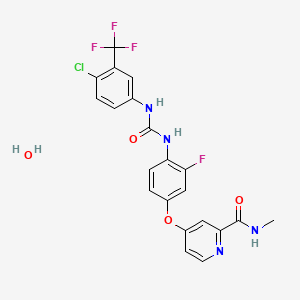
![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)
